1-(2,5-Difluorophenyl)propan-1-amine hydrochloride
CAS No.: 1333577-52-8
Cat. No.: VC2834784
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1333577-52-8 |
---|---|
Molecular Formula | C9H12ClF2N |
Molecular Weight | 207.65 g/mol |
IUPAC Name | 1-(2,5-difluorophenyl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-5-6(10)3-4-8(7)11;/h3-5,9H,2,12H2,1H3;1H |
Standard InChI Key | RXYPROYXZWFRHT-UHFFFAOYSA-N |
SMILES | CCC(C1=C(C=CC(=C1)F)F)N.Cl |
Canonical SMILES | CCC(C1=C(C=CC(=C1)F)F)N.Cl |
Introduction
Chemical Properties and Structure
Molecular Information
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride is characterized by the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C9H12ClF2N |
Molecular Weight | 207.65 g/mol |
CAS Numbers | 1333577-52-8 (racemic), 1391431-90-5 ((S)-isomer), 1217437-41-6 ((S)-isomer), 1391435-81-6 ((R)-isomer), 1217468-99-9 ((R)-isomer) |
IUPAC Name | 1-(2,5-difluorophenyl)propan-1-amine;hydrochloride |
Parent Compound | 1-(2,5-Difluorophenyl)propan-1-amine (C9H11F2N) |
The compound consists of a propan-1-amine backbone with a 2,5-difluorophenyl substituent at the first carbon position. The additional hydrochloride component forms the salt, improving stability and solubility characteristics compared to the free amine.
Structural Characteristics
The molecular structure features:
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A phenyl ring with fluorine atoms at positions 2 and 5
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A propyl chain with an amine group at the alpha position
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A chiral center at the carbon connecting the amine group and phenyl ring
The presence of fluorine atoms contributes significantly to the compound's pharmacological properties, influencing lipophilicity, metabolic stability, and binding affinity to biological targets.
Stereochemistry
Enantiomeric Forms
As a chiral molecule, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride exists in two stereoisomeric forms:
Stereoisomer | CAS Number | InChI Key |
---|---|---|
(S)-isomer | 1391431-90-5, 1217437-41-6 | RXYPROYXZWFRHT-FVGYRXGTSA-N |
(R)-isomer | 1391435-81-6, 1217468-99-9 | RXYPROYXZWFRHT-SBSPUUFOSA-N |
The stereochemistry plays a crucial role in the compound's biological activity, as each enantiomer can interact differently with biological targets due to the three-dimensional arrangement of atoms around the chiral center .
Importance of Stereoisomerism
The distinct stereochemistry of the enantiomers significantly impacts:
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Receptor binding profiles
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Pharmacological activities
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Metabolic pathways
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Potential therapeutic applications
Research has demonstrated that stereoselective synthesis of these compounds is essential for developing pharmaceuticals with precise biological activities and reduced side effects.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride typically involves the following steps:
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Starting with a suitable precursor such as (2,5-difluorophenyl)propan-1-ol
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Converting the alcohol to an amine through a series of reactions
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Forming the hydrochloride salt by treating with hydrochloric acid
A detailed synthetic pathway often includes:
Step | Reaction | Reagents |
---|---|---|
1 | Alcohol to chloride conversion | Thionyl chloride (SOCl₂) |
2 | Chloride to amine transformation | Ammonia or amine source |
3 | Free amine to hydrochloride salt | Hydrochloric acid |
Industrial Production Methods
In industrial settings, the synthesis optimizes reaction conditions to maximize yield and purity through:
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Continuous flow reactors
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High-pressure reaction vessels
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Automated purification systems
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Stereoselective catalysis for enantiopure products
The synthesis of the stereoisomers typically requires additional steps to ensure stereoselectivity, often involving chiral auxiliaries, asymmetric catalysis, or resolution of racemates.
Chemical Reactivity
Types of Reactions
1-(2,5-Difluorophenyl)propan-1-amine hydrochloride demonstrates several characteristic reactions:
Reaction Type | Description | Products |
---|---|---|
Oxidation | The amine group can undergo oxidation | Corresponding imine or nitrile |
Reduction | Various reducing conditions | Alkane or alcohol derivatives |
Nucleophilic substitution | Substitution of fluorine atoms | Various substituted compounds |
Acid-base reactions | Neutralization of the salt | Free amine form |
The compound's reactivity is influenced by both the amine functional group and the electronic effects of the fluorine atoms on the phenyl ring.
Biological Activities and Applications
Pharmaceutical Applications
The compound and its stereoisomers have shown significant potential in pharmaceutical research:
Application Area | Description |
---|---|
Medicinal Chemistry | Used as an intermediate in the synthesis of pharmaceutical compounds |
Neurotransmitter Modulation | Studies indicate potential effects on neurotransmitter systems |
Enzyme Inhibition | Investigations into inhibitory activities against specific enzymes |
The compound serves as a valuable building block in the development of drugs targeting various conditions, particularly those affecting the central nervous system.
Research Applications
In addition to pharmaceutical development, 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride finds applications in:
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Organic synthesis as a versatile intermediate
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Development of protein degraders
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Structure-activity relationship studies
Mechanism of Action
While specific mechanisms vary depending on the application, the compound generally interacts with molecular targets through:
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Hydrogen bonding via the amine group
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Lipophilic interactions through the phenyl ring
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Electronic effects mediated by the fluorine atoms
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Stereospecific interactions dependent on the configuration of the chiral center
These interactions can modulate enzyme activity, affect receptor binding, or influence other biological pathways relevant to drug development.
Comparison with Similar Compounds
Related Difluorophenyl Derivatives
Several compounds share structural similarities with 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride:
Compound | Key Structural Difference | CAS Number |
---|---|---|
1-(2,6-Difluorophenyl)propan-1-amine hydrochloride | Fluorine at positions 2 and 6 | 1864074-51-0 |
1-(3,5-Difluorophenyl)propan-1-amine | Fluorine at positions 3 and 5 | 473732-61-5 |
(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride | Fluorine at positions 3 and 4 | (not provided) |
1-(2,5-Difluorophenyl)propan-2-amine hydrochloride | Amine at position 2 of propyl chain | (not provided) |
These structural variations can significantly affect biological activity, lipophilicity, metabolic stability, and binding properties .
Structure-Activity Relationships
Research on difluorophenyl compounds has revealed important structure-activity relationships:
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Position of fluorine atoms influences receptor selectivity
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Configuration of the chiral center affects biological activity
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Length and substitution of the alkyl chain modify pharmacokinetic properties
Hazard Statement | Code |
---|---|
Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
Harmful if inhaled | H332 |
May cause respiratory irritation | H335 |
These hazards necessitate appropriate safety precautions when handling the compound .
Precautionary Measures
Recommended safety measures include:
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Avoid breathing dust/fumes/gas/mist/vapors/spray (P261)
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Wear protective gloves/protective clothing/eye protection/face protection (P280)
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338)
Research Findings and Future Directions
Current Research Focus
Recent studies on 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride and related compounds have focused on:
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Development of novel protein degraders using the compound as a building block
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Investigation of neurotransmitter modulation properties
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Optimization of synthetic methods for improved stereoselectivity
Challenges and Opportunities
Despite the potential applications, several challenges remain:
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Limited public research data on specific biological activities
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Need for improved stereoselective synthesis methods
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Incomplete understanding of structure-activity relationships
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Requirements for more extensive toxicological studies
These challenges present opportunities for researchers to further investigate the compound's properties and expand its applications in medicinal chemistry and pharmaceutical development.
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